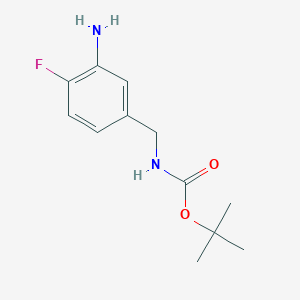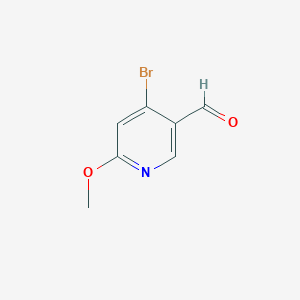![molecular formula C12H24N2O2 B6236765 tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate CAS No. 1892984-49-4](/img/new.no-structure.jpg)
tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, an aminocyclopentyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminocyclopentyl derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane . The process may also involve palladium-catalyzed cross-coupling reactions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial applications, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions may involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate has several scientific research applications, including:
Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular interactions.
Industry: It can be utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate include:
- tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate
- tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a tert-butyl group, an aminocyclopentyl moiety, and a carbamate functional group makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
1892984-49-4 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




